![molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 568544-03-6](/img/structure/B1672413.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
説明
“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .
科学的研究の応用
Inflammatory Disease Modulation
GSTO1-IN-1 has been implicated in the modulation of inflammatory responses. Research indicates that the inhibition of GSTO1-1, the enzyme targeted by GSTO1-IN-1, can alter the response to inflammatory disease models. For instance, GSTO1-1 deficiency has been shown to ameliorate the inflammatory response stimulated by lipopolysaccharides (LPS) and reduce the impact of a high-fat diet on glucose tolerance and insulin resistance . This suggests potential therapeutic applications of GSTO1-IN-1 in treating conditions like obesity and colitis.
Redox Environment Sensing
GSTO1-IN-1’s target enzyme, GSTO1-1, contains cysteine residues that sense the redox environment within cells. Mutations in these cysteine residues have been associated with various diseases. The compound’s ability to modulate the activity of GSTO1-1 under different redox conditions could be crucial for understanding the pathological effects of cysteine mutations and developing treatments for related diseases .
Protein Glutathionylation Cycle
GSTO1-IN-1 plays a role in the protein glutathionylation cycle by influencing the activity of GSTO1-1, which catalyzes deglutathionylation. This process is essential for regulating protein functions and structures in different redox environments. By affecting this cycle, GSTO1-IN-1 could be used to study protein function and potentially treat diseases where protein misfolding or dysfunction is a factor .
Neurodegenerative Disease Research
The genetic expression profiles from mouse models suggest that GSTO1-IN-1 could be significant in neurodegenerative disease research. Variations in Gsto1 expression, which GSTO1-IN-1 can influence, have been linked to central nervous system characteristics related to neurodegenerative diseases like Alzheimer’s. This makes GSTO1-IN-1 a valuable tool for identifying new therapeutic targets and understanding disease mechanisms .
Anti-inflammatory Therapeutics
Given its role in inflammatory models, GSTO1-IN-1 could be explored as a basis for developing anti-inflammatory drugs. Its influence on GSTO1-1’s pro-inflammatory actions opens up possibilities for creating medications that could potentially treat a wide range of inflammatory conditions, from acute inflammation to chronic diseases .
Metabolic Disorder Interventions
GSTO1-IN-1’s impact on glucose tolerance and insulin resistance highlights its potential application in metabolic disorder interventions. By modulating the body’s inflammatory response, particularly in obesity-related inflammation, GSTO1-IN-1 could contribute to the development of treatments for metabolic syndromes .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
作用機序
Target of Action
GSTO1-IN-1, also known as 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide, primarily targets the Glutathione S-Transferase Omega 1 (GSTO1) . GSTO1 is a member of the Omega-class glutathione transferases (GSTs) and plays a significant role in the glutathionylation cycle, which is a crucial mechanism regulating protein function . GSTO1 has been found to be highly expressed
特性
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



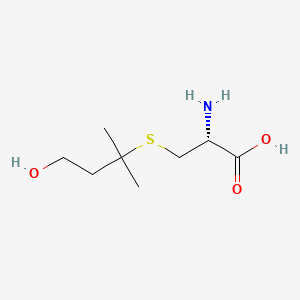
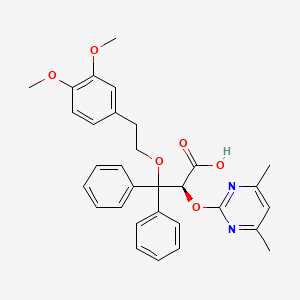

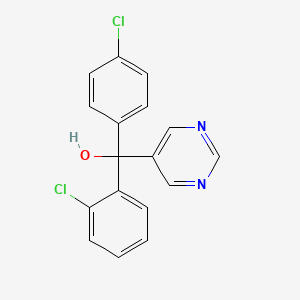

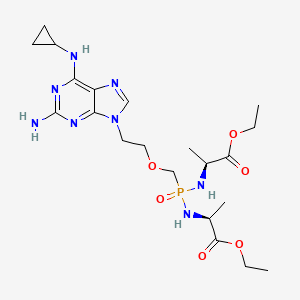

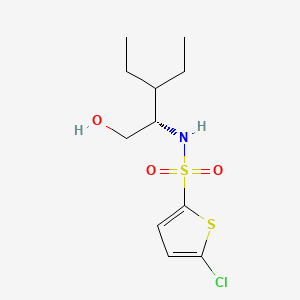
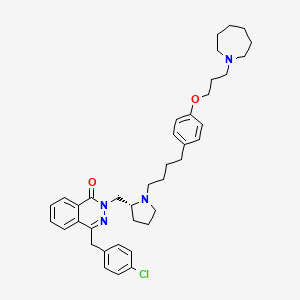
![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
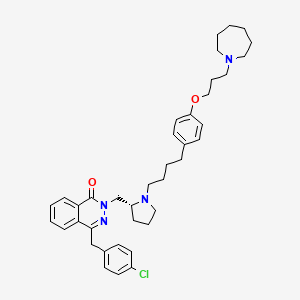
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
